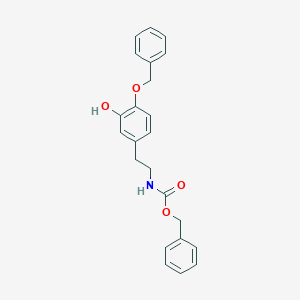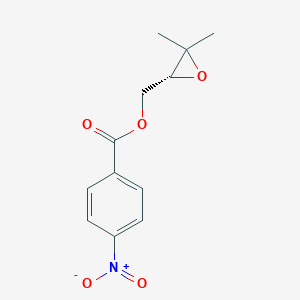
(2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate is a chemical compound that belongs to the class of glycidyl esters. It is commonly used as a reagent in organic synthesis and has found applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate is not well understood. However, it is believed to act as a nucleophile in various reactions, including the formation of carbon-carbon bonds and the synthesis of chiral compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate. However, it is known to be a relatively stable and non-toxic compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate in scientific research. These include its use in the synthesis of new chiral compounds for pharmaceutical and agrochemical applications, the development of new chiral stationary phases for chromatography, and the investigation of its potential as a nucleophile in various reactions. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion
((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate is a versatile compound that has found applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure product, and it has been used as a chiral building block in the synthesis of biologically active molecules. Further research is needed to understand its mechanism of action and potential applications in organic synthesis and chromatography.
Synthesemethoden
The synthesis of ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-glycidol in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of a base. This method has been optimized to produce high yields of pure ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate has found applications in various scientific research fields. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as a chiral building block in the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals. Additionally, it has been used in the preparation of chiral stationary phases for chromatography.
Eigenschaften
CAS-Nummer |
141700-91-6 |
|---|---|
Produktname |
(2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate |
Molekularformel |
C12H13NO5 |
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
[(2R)-3,3-dimethyloxiran-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H13NO5/c1-12(2)10(18-12)7-17-11(14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
NNRORFCMFJMIKM-SNVBAGLBSA-N |
Isomerische SMILES |
CC1([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES |
CC1(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Kanonische SMILES |
CC1(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




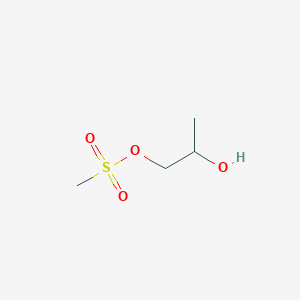
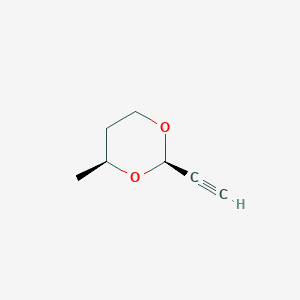
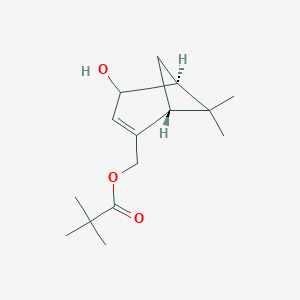



![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)





